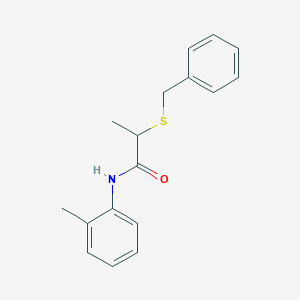

2-Benzylsulfanyl-N-o-tolyl-propionamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-13-8-6-7-11-16(13)18-17(19)14(2)20-12-15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYDYQRRSQAZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-N-o-tolyl-propionamide typically involves the reaction of benzyl halides with 2-mercaptobenzothiazole in the presence of a base. This reaction is often carried out in an aqueous medium to promote environmentally friendly conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl halide reacts with the thiol group of 2-mercaptobenzothiazole to form the desired product.

Industrial Production Methods

Industrial production of 2-Benzylsulfanyl-N-o-tolyl-propionamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-N-o-tolyl-propionamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl halides, sodium hydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's unique structure allows it to interact with various biological targets, suggesting potential applications in drug development:

- Anticonvulsant Activity : Research indicates that compounds similar to 2-Benzylsulfanyl-N-o-tolyl-propionamide exhibit anticonvulsant properties. For instance, studies on related propionamide derivatives have shown pronounced activity in animal seizure models, indicating that modifications at specific sites can enhance efficacy .

- Metabolic Pathway Interaction : Preliminary findings suggest that this compound may influence drug metabolism by interacting with enzymes involved in metabolic pathways. Molecular docking studies have been employed to predict these interactions, offering insights into its mechanism of action.

Biological Activities

The biological activities of 2-Benzylsulfanyl-N-o-tolyl-propionamide can be summarized as follows:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound could be explored for developing new antimicrobial agents.

- Enzyme Modulation : The compound's ability to modulate enzyme activity presents opportunities for therapeutic applications in conditions where enzyme regulation is crucial.

Case Studies and Research Findings

Several studies have documented the pharmacological activities of compounds related to 2-Benzylsulfanyl-N-o-tolyl-propionamide:

- A study published in Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of propionamide derivatives, demonstrating their effectiveness as anticonvulsants in rodent models .

- Another research article focused on the synthesis and evaluation of N-benzyl derivatives for their anticonvulsant properties, indicating that small non-polar substituents at specific positions enhanced seizure protection .

These findings underscore the relevance of structural modifications in enhancing the therapeutic potential of related compounds.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-N-o-tolyl-propionamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound N-(2-methylphenyl)benzenesulfonamide (CAS: 18457-86-8), detailed in the provided evidence, serves as a relevant comparator due to its structural and functional similarities. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

| Property | 2-Benzylsulfanyl-N-o-tolyl-propionamide | N-(2-methylphenyl)benzenesulfonamide |

|---|---|---|

| Core Structure | Propionamide with benzylsulfanyl and o-tolyl | Benzenesulfonamide with o-tolyl substituent |

| Functional Groups | Thioether (S-benzyl), amide | Sulfonamide (SO₂NH), aromatic sulfonyl |

| Molecular Formula | C₁₇H₁₉NOS₂ (inferred) | C₁₃H₁₃NO₂S (from CAS data) |

| Sulfur Environment | Thioether (neutral S) | Sulfonamide (oxidized S in SO₂) |

| Potential Reactivity | Susceptible to oxidation at S-benzyl | Acidic sulfonamide proton (pKa ~10–11) |

| Reported Applications | Limited data; hypothetical use in drug design | Historical use in early sulfa drug research |

Key Differences and Implications

Sulfur Oxidation State : The thioether group in the target compound is less oxidized than the sulfonamide group in the comparator. This difference affects polarity, solubility, and metabolic stability. Thioethers are prone to oxidation, forming sulfoxides or sulfones, which could alter bioactivity .

Amide vs. Sulfonamide : The propionamide backbone in the target compound may offer greater conformational flexibility compared to the rigid sulfonamide structure. This flexibility could enhance binding to biological targets but may reduce thermal stability .

Synthetic Accessibility : N-(2-methylphenyl)benzenesulfonamide has a well-documented synthesis route dating to 1930 (Curtius and Vorbach), involving sulfonation and amidation . In contrast, 2-Benzylsulfanyl-N-o-tolyl-propionamide likely requires multi-step synthesis with thiol-alkylation and amide coupling, which may present challenges in yield optimization.

Table 2: Physicochemical and Regulatory Data

| Parameter | N-(2-methylphenyl)benzenesulfonamide |

|---|---|

| CAS Number | 18457-86-8 |

| EINECS | 242-343-0 |

| HS Code | 2935009090 (other sulphonamides) |

| Tariff Classifications | MFN: 6.5%; General: 35.0% |

| Historical Synthesis | Reported in Journal für Praktische Chemie (1930) |

Research Findings and Limitations

Q & A

Q. What are the recommended synthetic pathways for 2-Benzylsulfanyl-N-o-tolyl-propionamide, and how do reaction conditions influence yield?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Thioether formation : Reacting 2-mercapto-N-o-tolyl-propionamide with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target compound. Optimize molar ratios (1:1.2 for benzyl bromide) and monitor via TLC .

- Amide coupling : Use EDCI/HOBt-mediated coupling between 2-benzylsulfanyl-propionic acid and o-toluidine in anhydrous DCM. Purify via column chromatography (hexane:EtOAc 7:3) .

Key variables: Solvent polarity, temperature, and catalyst selection directly impact purity (>95% achievable with optimized protocols).

Q. How can researchers validate the structural integrity of 2-Benzylsulfanyl-N-o-tolyl-propionamide post-synthesis?

Methodological Answer : Employ a multi-technique approach:

- NMR : Confirm aromatic proton environments (δ 7.2–7.4 ppm for benzyl and o-tolyl groups) and sulfide linkage (δ 3.8–4.1 ppm for SCH₂). Compare with reference spectra from PubChem or NIST databases .

- HRMS : Verify molecular ion [M+H]⁺ at m/z 314.1284 (C₁₇H₁₉NOS requires 314.1281).

- XRD : Resolve crystal packing for stereochemical confirmation, particularly for the sulfanyl-benzyl orientation .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer :

- Enzyme inhibition : Test against cysteine proteases (e.g., cathepsin B) using fluorogenic substrates (Z-FR-AMC). IC₅₀ values <10 µM suggest competitive binding at the active site .

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) at concentrations 1–100 µg/mL. Include positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Methodological Answer :

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzyl ring. Compare logP (HPLC) and bioactivity to model hydrophobicity-activity trends .

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. How should researchers address contradictions in experimental vs. computational data for this compound?

Methodological Answer :

- Data triangulation : If computational models predict high solubility but experimental data show poor dissolution, re-examine force field parameters (e.g., GAFF vs. OPLS) or validate with experimental logS measurements (shake-flask method) .

- Error analysis : For conflicting bioassay results (e.g., varying IC₅₀ across labs), standardize assay conditions (pH, temperature) and confirm compound stability via LC-MS post-assay .

Q. What advanced computational methods are suitable for studying its degradation pathways?

Methodological Answer :

- DFT calculations : Use Gaussian16 to model hydrolysis pathways (e.g., sulfanyl group cleavage) at B3LYP/6-31G* level. Compare activation energies for acid- vs. base-catalyzed mechanisms .

- Environmental fate modeling : Apply EPI Suite to predict biodegradation half-lives in soil/water, cross-referenced with experimental OECD 301B data .

Q. How can synergistic effects with other bioactive compounds be systematically evaluated?

Methodological Answer :

- Isobolographic analysis : Combine with known inhibitors (e.g., methotrexate) at fixed ratios (1:1, 1:2) and calculate combination indices (CI) using CompuSyn. CI <1 indicates synergy .

- Transcriptomics : Perform RNA-seq on treated cell lines to identify co-regulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

Q. What methodologies enable analysis of its photodegradation products?

Methodological Answer :

Q. Which separation techniques optimize purification of complex reaction mixtures?

Methodological Answer :

- HPLC-DAD : Use C18 columns (5 µm, 250 mm) with gradient elution (MeCN:H₂O 40→90% over 30 min) to resolve isomers .

- Membrane filtration : Employ nanofiltration (MWCO 500 Da) to remove unreacted benzyl bromide .

Q. How can theoretical frameworks guide mechanistic studies of its reactivity?

Methodological Answer :

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Correlate with experimental kinetic data (e.g., SN2 vs. radical pathways) .

- Marcus theory : Model electron transfer kinetics in redox reactions (e.g., sulfide oxidation to sulfoxide) using reorganization energy (λ) from cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.